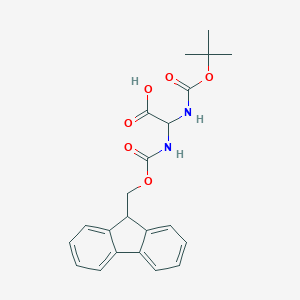

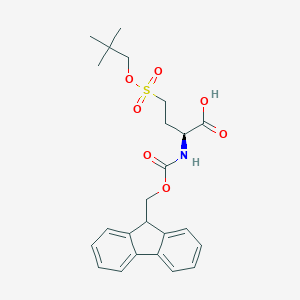

Fmoc-4-(新戊氧基磺酰基)-ABU-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

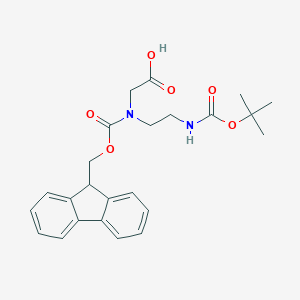

“Fmoc-4-(neopentyloxysulfonyl)-ABU-OH” is an orthogonally protected derivative of homocysteic acid . It can be used as a Glu substitute or for introducing a highly acidic moiety. It can be incorporated into various peptide effectors, such as receptor ligands and enzyme inhibitors .

Synthesis Analysis

Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for peptide synthesis . Very-high-quality Fmoc building blocks are available at low cost because of the economies of scale arising from current multiton production of therapeutic peptides by Fmoc SPPS . Many modified derivatives are commercially available as Fmoc building blocks, making synthetic access to a broad range of peptide derivatives straightforward .Chemical Reactions Analysis

The neopentyl sulfonate of “Fmoc-4-(neopentyloxysulfonyl)-ABU-OH” can be cleaved with HF/m-cresol or by slow hydrolysis in 0.1% TFA in water . In general, Fmoc SPPS involves repeated cycles of deprotection and coupling reactions .科学研究应用

Biomedical Applications

Fmoc-derivatized peptides are used in the creation of peptide-based hydrogels (PHGs) . These hydrogels are biocompatible materials suitable for various applications such as drug delivery and diagnostic tools for imaging .

Tissue Engineering

The Fmoc-derivatives of certain peptide series have shown potential in tissue engineering . For instance, the Fmoc-K3 hydrogel, which is quite rigid, supports cell adhesion, survival, and duplication, making it a potential material for tissue engineering .

Drug Delivery Systems

The biocompatibility and self-assembling nature of PHGs make them suitable for use in drug delivery systems . The hydrogels can encapsulate drugs and release them in a controlled manner, improving the efficacy and reducing the side effects of the drugs .

Diagnostic Tools for Imaging

PHGs can also be used as diagnostic tools for imaging . The hydrogels can encapsulate imaging agents, allowing for better visualization of biological structures and processes .

Green Chemistry

Fmoc-protected amino esters, like Fmoc-4-(neopentyloxysulfonyl)-ABU-OH, can be used in green chemistry . They can be hydrolyzed using green calcium (II) iodide as a protective agent, producing better yields with greener, inexpensive chemicals and less energy expenditure .

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-protected amino acids are commonly used in solid-phase peptide synthesis (SPPS) . They are useful tools in structure-activity relationship (SAR) studies and are more UV-absorbent, less sensitive in acidic environments, and easier to handle than Boc-protected amino acids .

安全和危害

作用机制

Target of Action

Fmoc-4-(neopentyloxysulfonyl)-ABU-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the amino groups of other amino acids in a peptide chain . The Fmoc group serves as a protective group for the amino group during peptide synthesis .

Mode of Action

The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . The first step in this process is the removal of the Fmoc group from the amino group on the amino acid on the resin, exposing an amine . This is followed by the coupling of an activated incoming amino acid to the exposed amine, extending the peptide chain . The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .

Biochemical Pathways

The biochemical pathways affected by Fmoc-4-(neopentyloxysulfonyl)-ABU-OH are those involved in peptide synthesis . The compound plays a crucial role in the formation of peptide bonds, which are fundamental to the structure and function of proteins .

Pharmacokinetics

Its bioavailability is more pertinent in the context of its efficiency in peptide synthesis .

Result of Action

The result of the action of Fmoc-4-(neopentyloxysulfonyl)-ABU-OH is the successful synthesis of peptides, including ones of significant size and complexity . This is crucial for research in the post-genomic world, where peptides are valuable tools for understanding biological processes and developing new therapeutics .

Action Environment

The action of Fmoc-4-(neopentyloxysulfonyl)-ABU-OH can be influenced by various environmental factors. For instance, the quality of the solvent used, particularly dimethylformamide (DMF), can significantly impact the efficiency of peptide synthesis . Furthermore, the compound’s stability and efficacy can be affected by temperature and pH conditions .

属性

IUPAC Name |

(2S)-4-(2,2-dimethylpropoxysulfonyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO7S/c1-24(2,3)15-32-33(29,30)13-12-21(22(26)27)25-23(28)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,25,28)(H,26,27)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNFNWKIJOXRLL-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)COS(=O)(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472961 |

Source

|

| Record name | Fmoc-4-(neopentyloxysulfonyl)- L-aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-4-(neopentyloxysulfonyl)-ABU-OH | |

CAS RN |

220951-81-5 |

Source

|

| Record name | Fmoc-4-(neopentyloxysulfonyl)- L-aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。